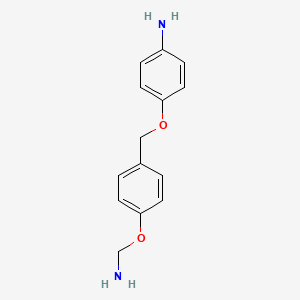

4-(4-Aminomethoxyphenyl)methoxyaniline

Overview

Description

4-(4-Aminomethoxyphenyl)methoxyaniline, commonly known as 4-APAA, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a derivative of aniline, which is commonly used in the production of dyes, pharmaceuticals, and other organic compounds.

Mechanism Of Action

The mechanism of action of 4-APAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer research, 4-APAA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 4-APAA has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, 4-APAA has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, which are believed to contribute to the development of the disease.

Biochemical And Physiological Effects

4-APAA has been shown to have various biochemical and physiological effects in cells and organisms. In cancer research, 4-APAA has been shown to decrease the activity of certain enzymes, such as telomerase and matrix metalloproteinases, which are involved in cancer cell proliferation and invasion. In Alzheimer's disease research, 4-APAA has been shown to decrease the levels of reactive oxygen species and pro-inflammatory cytokines, which are believed to contribute to the development of the disease. In Parkinson's disease research, 4-APAA has been shown to increase the levels of antioxidant enzymes and decrease the levels of pro-inflammatory cytokines, which are believed to protect dopaminergic neurons from oxidative stress and neuroinflammation.

Advantages And Limitations For Lab Experiments

4-APAA has several advantages and limitations for lab experiments. One advantage is its relatively low cost and easy availability, which makes it a popular choice for organic synthesis and material science research. Another advantage is its potential therapeutic effects in various diseases, which makes it a promising candidate for drug development. However, one limitation is its potential toxicity and side effects, which require careful handling and monitoring in lab experiments. Another limitation is its limited solubility in water, which can affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the research and development of 4-APAA. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. In biomedical research, future directions include the development of more potent and selective derivatives of 4-APAA for the treatment of various diseases, as well as the investigation of its potential side effects and toxicity in vivo. Overall, 4-APAA is a promising compound that has the potential to contribute to various scientific research fields and improve human health.

Synthesis Methods

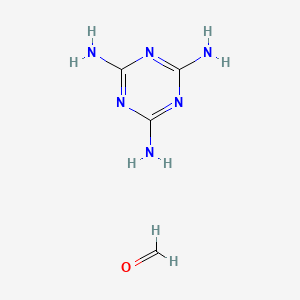

The synthesis of 4-APAA involves the reaction of 4-aminomethoxyphenol with formaldehyde in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then treated with aniline to form 4-APAA. The process can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and concentration of the reactants.

Scientific Research Applications

4-APAA has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. In organic synthesis, 4-APAA can be used as a building block for the synthesis of other organic compounds, such as dyes and pharmaceuticals. In material science, 4-APAA can be used as a precursor for the synthesis of conducting polymers, which have potential applications in electronic devices and sensors. In biomedical research, 4-APAA has been studied for its potential therapeutic effects in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name |

4-[[4-(aminomethoxy)phenyl]methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-10-18-14-5-1-11(2-6-14)9-17-13-7-3-12(16)4-8-13/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJNPAHQVKCTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)N)OCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927944 | |

| Record name | 4-{[4-(Aminomethoxy)phenyl]methoxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminomethoxyphenyl)methoxyaniline | |

CAS RN |

1331-53-9 | |

| Record name | 4-{[4-(Aminomethoxy)phenyl]methoxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminomethoxyphenyl)methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)